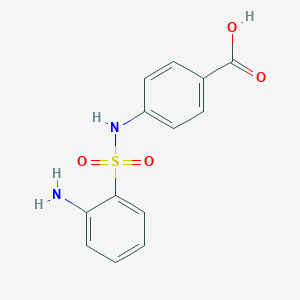

4-(2-aminobenzenesulfonamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-aminobenzenesulfonamido)benzoic acid is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens but dispensable for humans . It is a white solid, although commercial samples can appear gray . It is slightly soluble in water . The IUPAC name for this compound is 2-{[(3-aminophenyl)sulfonyl]amino}benzoic acid .

Synthesis Analysis

The synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid and its derivatives can be achieved through various methods. One such method involves the use of a molecular hybridization approach, combining a vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of 4-(2-aminobenzenesulfonamido)benzoic acid is complex. It contains a benzene ring substituted with amino and carboxyl groups . The InChI code for this compound is 1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) .Wirkmechanismus

Target of Action

A similar compound, aminosalicylic acid, is known to targetMycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

It inhibits the synthesis of folic acid in Mycobacterium tuberculosis by binding to pteridine synthetase, a key enzyme in the folic acid synthesis pathway . This effectively inhibits the growth of the bacteria.

Biochemical Pathways

Based on the mode of action of aminosalicylic acid, it can be inferred that the compound likely affects thefolic acid synthesis pathway .

Pharmacokinetics

Aminosalicylic acid is known to have a short serum half-life of one hour . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-aminobenzenesulfonamido)benzoic acid would need further investigation for a comprehensive understanding.

Result of Action

Based on the mode of action of aminosalicylic acid, it can be inferred that the compound likely inhibits the growth of bacteria by disrupting folic acid synthesis .

Action Environment

For instance, the acidity of carboxylic acids, a group to which this compound belongs, can be influenced by the surrounding environment .

Eigenschaften

IUPAC Name |

4-[(2-aminophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJKNSKVQNDOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminobenzenesulfonamido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6522588.png)

![3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6522597.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522604.png)

![2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522608.png)

![2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522610.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B6522616.png)

![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522619.png)

![N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6522623.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6522628.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522632.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6522637.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522639.png)

![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522658.png)